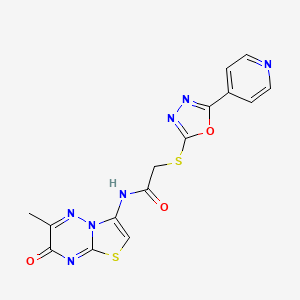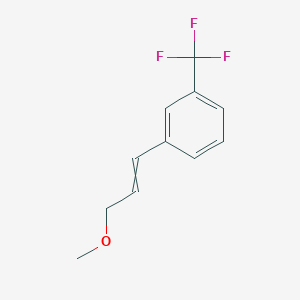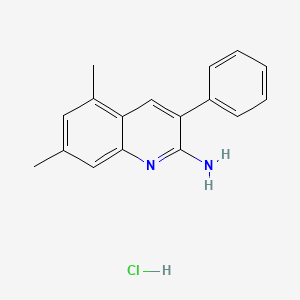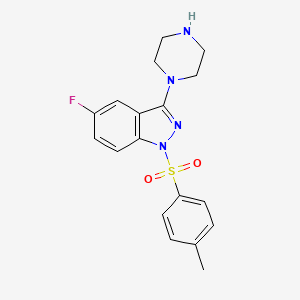![molecular formula C18H16ClNOS B12635841 2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide CAS No. 920537-63-9](/img/structure/B12635841.png)
2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a 2-chloro group and an ethyl chain linked to a 3-methyl-1-benzothiophene moiety. Benzamides are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide typically involves the following steps:
Formation of the Benzothiophene Intermediate: The synthesis begins with the preparation of 3-methyl-1-benzothiophene. This can be achieved through cyclization reactions involving appropriate starting materials such as 2-methylthiophenol and acetic anhydride under acidic conditions.
Alkylation: The benzothiophene intermediate is then alkylated using an appropriate alkyl halide, such as 2-chloroethylamine, in the presence of a base like potassium carbonate.
Amidation: The final step involves the reaction of the alkylated benzothiophene with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzothiophene moiety can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrobenzothiophenes.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrobenzothiophenes.
Hydrolysis: Formation of 2-chlorobenzoic acid and 3-methyl-1-benzothiophene-2-ethylamine.
Applications De Recherche Scientifique
2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to study the biochemical pathways and mechanisms of action of benzamide derivatives.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can bind to the active site of enzymes, inhibiting their activity. The benzothiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide
- N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]-2-iodobenzamide
- 2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the 3-methyl group on the benzothiophene ring and the 2-chloro group on the benzamide moiety enhances its binding affinity and selectivity towards specific biological targets, making it a valuable compound in medicinal chemistry and biological research.
Propriétés
Numéro CAS |
920537-63-9 |
|---|---|
Formule moléculaire |
C18H16ClNOS |
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H16ClNOS/c1-12-13-6-3-5-9-17(13)22-16(12)10-11-20-18(21)14-7-2-4-8-15(14)19/h2-9H,10-11H2,1H3,(H,20,21) |
Clé InChI |
XTXGCRPECQQWMO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=CC=CC=C12)CCNC(=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B12635758.png)





![1-{4-[4-(Azidomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12635792.png)
![2-(4-carbamoylpiperidin-1-yl)-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12635795.png)
![4-[Bis(2-cyanobenzyl)amino]benzonitrile](/img/structure/B12635799.png)

![S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-phenoxypropanethioate](/img/structure/B12635829.png)
![Tert-butyl 4-[(6-amino-2-methylpyridin-3-YL)methyl]piperidine-1-carboxylate](/img/structure/B12635847.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl-](/img/structure/B12635852.png)

